2-Ethoxy-3-fluoro-4-iodo-1-(trifluoromethyl)benzene
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Overview
Description
2-Ethoxy-3-fluoro-4-iodo-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H7F4IO. This compound is characterized by the presence of ethoxy, fluoro, iodo, and trifluoromethyl groups attached to a benzene ring. The combination of these substituents imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-fluoro-4-iodo-1-(trifluoromethyl)benzene typically involves multi-step organic reactionsFor example, a continuous synthesis method using a microreactor system has been developed for similar compounds, allowing for precise control of reaction conditions and high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-3-fluoro-4-iodo-1-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other substituents through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira cross-coupling reactions, forming new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Silver Oxide: Often used in combination with palladium catalysts for certain reactions.
Halogenating Agents: Used for introducing halogen atoms into the benzene ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted benzene derivatives.
Scientific Research Applications
2-Ethoxy-3-fluoro-4-iodo-1-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: May be used in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-3-fluoro-4-iodo-1-(trifluoromethyl)benzene depends on its specific application. In cross-coupling reactions, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds . The molecular targets and pathways involved vary based on the reaction conditions and the nature of the other reactants.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroiodobenzene: Similar structure but lacks the ethoxy and trifluoromethyl groups.
4-Iodobenzotrifluoride: Contains a trifluoromethyl group but lacks the ethoxy and fluoro groups.
Uniqueness
2-Ethoxy-3-fluoro-4-iodo-1-(trifluoromethyl)benzene is unique due to the combination of its substituents, which impart distinct chemical properties. The presence of both electron-withdrawing (fluoro, iodo, trifluoromethyl) and electron-donating (ethoxy) groups allows for versatile reactivity in various chemical reactions.
Properties
Molecular Formula |
C9H7F4IO |
---|---|
Molecular Weight |
334.05 g/mol |
IUPAC Name |
3-ethoxy-2-fluoro-1-iodo-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H7F4IO/c1-2-15-8-5(9(11,12)13)3-4-6(14)7(8)10/h3-4H,2H2,1H3 |
InChI Key |
JQYLCXUHFPPJAO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)I)C(F)(F)F |
Origin of Product |
United States |
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